molecular formula C5H3BrClN3O2 B13872068 3-Amino-6-bromo-5-chloropyrazine-2-carboxylic acid

3-Amino-6-bromo-5-chloropyrazine-2-carboxylic acid

Cat. No.: B13872068
M. Wt: 252.45 g/mol
InChI Key: USQVYKOSUXOXBG-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-5-chloropyrazine-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C5H3BrClN3O2. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-5-chloropyrazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use more efficient catalysts and reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-5-chloropyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted pyrazines, nitro derivatives, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-6-bromo-5-chloropyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-5-chloropyrazine-2-carboxylic acid depends on its specific

Properties

IUPAC Name

3-amino-6-bromo-5-chloropyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQVYKOSUXOXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Br)Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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